molecular formula C19H17N3O5S B6193344 2-{[(furan-2-yl)methyl]amino}-N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide CAS No. 2648948-35-8

2-{[(furan-2-yl)methyl]amino}-N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide

Cat. No.: B6193344
CAS No.: 2648948-35-8
M. Wt: 399.4
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Description

2-{[(furan-2-yl)methyl]amino}-N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide is a complex organic compound that features a benzoxazole core, a furan ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(furan-2-yl)methyl]amino}-N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Core: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfonamide Group: This step involves the reaction of the benzoxazole derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using a furan-2-ylmethylamine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[(furan-2-yl)methyl]amino}-N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

2-{[(furan-2-yl)methyl]amino}-N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-{[(furan-2-yl)methyl]amino}-N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the benzoxazole core can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-{[(furan-2-yl)methyl]amino}-N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide: is similar to other benzoxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, can enhance its lipophilicity and membrane permeability, making it a more effective drug candidate.

Properties

CAS No.

2648948-35-8

Molecular Formula

C19H17N3O5S

Molecular Weight

399.4

Purity

95

Origin of Product

United States

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